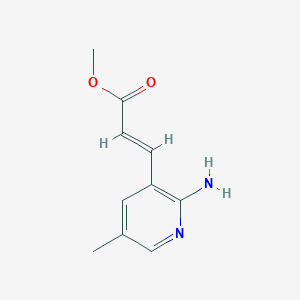
3-Methyl-2-(4-propylbenzoyl)pyridine
Übersicht
Beschreibung
3-Methyl-2-(4-propylbenzoyl)pyridine, also known as MPBP, is a chemical compound that has been widely studied for its potential applications in the field of scientific research. This compound is a derivative of pyridine and has a unique chemical structure that makes it an interesting subject for scientific investigation. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Catalytic Activity of Pincer-Type Complexes
A study by Hahn et al. (2005) explores the synthesis of palladium pincer complexes derived from 3-Methyl-2-(4-propylbenzoyl)pyridine and their application as catalysts in Heck-type coupling reactions. This research showcases the compound's utility in forming complexes with significant catalytic activity, opening pathways for its use in organic synthesis processes (Hahn et al., 2005).
Photophysical Properties
Luminescent Rhenium(I) Tricarbonyl Complexes
Li et al. (2012) synthesized rhenium(I) tricarbonyl chloride complexes with 3-Methyl-2-(4-propylbenzoyl)pyridine-functionalized N-heterocyclic carbenes. The study highlights the blue-green luminescence of these complexes, indicating the potential of 3-Methyl-2-(4-propylbenzoyl)pyridine in the development of luminescent materials with applications in lighting and display technologies (Li et al., 2012).
Material Synthesis and Properties
Synthesis of Novel Polyimides
Wang et al. (2006) reported the synthesis of novel polyimides using 3-Methyl-2-(4-propylbenzoyl)pyridine, showcasing the material's good thermal stability and low dielectric constants. This finding indicates the potential application of 3-Methyl-2-(4-propylbenzoyl)pyridine in the electronics industry, particularly in developing materials for high-performance electronic devices (Wang et al., 2006).
Chemical Synthesis and Modification
Regioselective Synthesis of Fused Polycyclic Pyridines
Nikpassand et al. (2010) developed a method for synthesizing fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines, showcasing the versatility of 3-Methyl-2-(4-propylbenzoyl)pyridine in chemical synthesis. The method yields products in short reaction times and excellent yields, highlighting its potential in facilitating efficient and scalable chemical syntheses (Nikpassand et al., 2010).
Eigenschaften
IUPAC Name |
(3-methylpyridin-2-yl)-(4-propylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-3-5-13-7-9-14(10-8-13)16(18)15-12(2)6-4-11-17-15/h4,6-11H,3,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URYMUCIDHWZJRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)C2=C(C=CC=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901243212 | |
| Record name | (3-Methyl-2-pyridinyl)(4-propylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901243212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-(4-propylbenzoyl)pyridine | |
CAS RN |
1187164-23-3 | |
| Record name | (3-Methyl-2-pyridinyl)(4-propylphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187164-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Methyl-2-pyridinyl)(4-propylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901243212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Potassium trifluoro[(propan-2-yloxy)methyl]boranuide](/img/structure/B1391953.png)


![1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone](/img/structure/B1391958.png)

